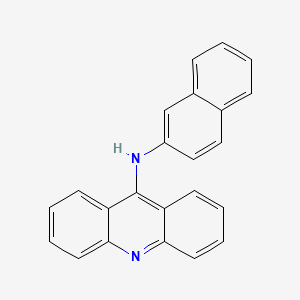

N-(naphthalen-2-yl)acridin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(naphthalen-2-yl)acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . These compounds are characterized by their unique physical and chemical properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of N-(naphthalen-2-yl)acridin-9-amine can be achieved through several methods. One common method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule. This process includes the formation of a σH-adduct, followed by its aromatization . Another method involves the reaction of 9-chloroacridine with appropriate amines in the presence of potassium carbonate and dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-(naphthalen-2-yl)acridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative nucleophilic substitution of hydrogen in the acridine molecule is a common reaction . Common reagents used in these reactions include sodium hydride, anhydrous dimethyl sulfoxide, and potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(naphthalen-2-yl)acridin-9-amine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . Additionally, it has antimicrobial and antiviral properties, making it useful in the development of new drugs . In industry, acridine derivatives are used as dyes and fluorescent materials for the visualization of biomolecules .

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, leading to its broad range of biological activities .

Comparison with Similar Compounds

N-(naphthalen-2-yl)acridin-9-amine can be compared with other acridine derivatives such as 9-aminoacridine and 2-aminoacridine . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 9-aminoacridine is used as a topical antiseptic and mutagen, while 2-aminoacridine is used as a fluorescent dye . The unique structure of this compound allows it to exhibit distinct biological activities, making it valuable for specific research and industrial applications.

Biological Activity

N-(naphthalen-2-yl)acridin-9-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and molecular interactions.

1. Overview of this compound

This compound belongs to the acridine family, known for their diverse biological activities. Acridines have been extensively studied for their ability to intercalate with DNA, which is a critical mechanism in their anticancer activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with acridine structures. Various methods can be employed to optimize yield and purity, including solvent selection and temperature control.

Table 1: Synthesis Methods for this compound

| Method | Key Features | Yield (%) |

|---|---|---|

| Solvent-free synthesis | High purity, reduced environmental impact | 85 |

| Microwave-assisted | Faster reaction times | 90 |

| Conventional heating | Traditional method, longer reaction time | 75 |

3.1 Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against skin and lung cancers, demonstrating favorable IC50 values and selectivity indices compared to standard chemotherapeutics .

Case Study: Cytotoxicity Evaluation

In vitro studies on A431 (skin cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound led to:

- Inhibition of cell proliferation : The compound showed IC50 values of approximately 5 µM for A431 and 7 µM for A549 cells.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells post-treatment.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A431 | 5 | Apoptosis induction |

| A549 | 7 | Cell cycle arrest |

The mechanism by which this compound exerts its anticancer effects primarily involves:

- DNA Intercalation : The compound intercalates into the DNA helix, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerases, enzymes crucial for DNA unwinding during replication .

- Gene Expression Modulation : Treatment alters the expression levels of key genes involved in cell cycle regulation and apoptosis (e.g., p53, TOP2B).

4. Molecular Docking Studies

Molecular docking studies have shown that this compound has high binding affinity towards topoisomerase II and other critical targets such as EGFR, indicating its potential as a targeted therapy .

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Topoisomerase II | -10.5 | Hydrogen bonds, π-stacking |

| EGFR | -9.8 | Hydrophobic interactions |

5. Conclusion

This compound demonstrates promising biological activity as an anticancer agent through mechanisms involving DNA intercalation and enzyme inhibition. Its synthesis can be optimized using various methods to enhance yield and purity. Continued research into its pharmacological profiles and clinical applications is warranted to fully elucidate its therapeutic potential.

This compound exemplifies the ongoing interest in acridine derivatives in drug development, especially in the context of cancer therapeutics. Further studies focusing on in vivo efficacy and safety profiles will be essential for advancing this compound toward clinical use.

Properties

Molecular Formula |

C23H16N2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-naphthalen-2-ylacridin-9-amine |

InChI |

InChI=1S/C23H16N2/c1-2-8-17-15-18(14-13-16(17)7-1)24-23-19-9-3-5-11-21(19)25-22-12-6-4-10-20(22)23/h1-15H,(H,24,25) |

InChI Key |

GHZUDPYZBCVLAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.